3-(4-Fluorophenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine
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Overview
Description
3-(4-Fluorophenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, and anticancer properties . The presence of the 4-fluorophenyl group and the pyridazinone moiety in its structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 3-(4-Fluorophenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine involves several steps. One common method includes the reaction of a 3-(2H)-pyridazinone derivative with an appropriate piperazine derivative under anhydrous conditions . The reaction typically uses anhydrous potassium carbonate as a base and 1-bromo-2-chloroethane as a reagent in anhydrous dimethylformamide (DMF) as the solvent. The reaction mixture is stirred at room temperature for a specific period, followed by purification to obtain the desired product .
Chemical Reactions Analysis
3-(4-Fluorophenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(4-Fluorophenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and antitubercular activities.
Medicine: It is investigated for its analgesic, anti-inflammatory, and anticancer properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition is crucial for its anti-inflammatory and analgesic effects. Additionally, the compound’s anticancer activity is attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
3-(4-Fluorophenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine can be compared with other pyridazinone derivatives, such as:
6-aryl-3(2H)-pyridazinone derivatives: These compounds also exhibit a wide range of pharmacological activities, including antimicrobial, antitubercular, and anticancer properties.
4-methoxyphenylpiperazine derivatives: These compounds are known for their acetylcholinesterase inhibitory activity and are studied for their potential use in treating Alzheimer’s disease.
The uniqueness of this compound lies in its specific combination of the 4-fluorophenyl group and the pyridazinone moiety, which contributes to its diverse pharmacological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O/c1-13-20-18(26-23-13)12-24-8-10-25(11-9-24)17-7-6-16(21-22-17)14-2-4-15(19)5-3-14/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHPBWAHVKHIDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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